

Spectroscopic Characterization of 2,4-Dimethylpyrrole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylpyrrole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-dimethylpyrrole**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and structural assignments. The information herein is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and the development of novel pyrrole-based derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **2,4-dimethylpyrrole** are presented below, offering insights into its proton and carbon framework.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2,4-dimethylpyrrole** reveals the chemical environment of the hydrogen atoms within the molecule. The data, typically acquired in deuterated chloroform (CDCl_3), shows distinct signals for the methyl and pyrrolic protons.

Table 1: ^1H NMR Data for **2,4-Dimethylpyrrole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3 - 7.8	br s	1H	N-H
~6.4	s	1H	H-5
~5.7	s	1H	H-3
~2.2	s	3H	C4-CH ₃
~2.1	s	3H	C2-CH ₃

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on the concentration and solvent purity.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **2,4-dimethylpyrrole**.

Table 2: ¹³C NMR Data for **2,4-Dimethylpyrrole**

Chemical Shift (δ) ppm	Assignment
~126.5	C2
~118.0	C4
~115.5	C5
~105.0	C3
~12.9	C4-CH ₃
~12.5	C2-CH ₃

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of **2,4-dimethylpyrrole** is as follows:

Sample Preparation:

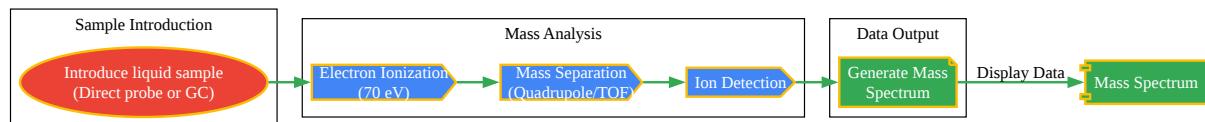
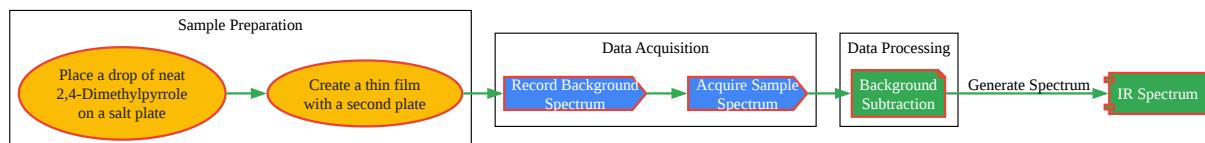
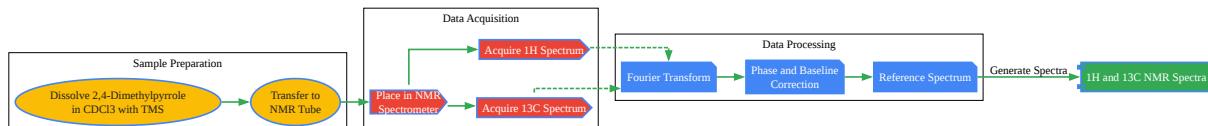
- Dissolve approximately 10-20 mg of **2,4-dimethylpyrrole** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used for acquiring high-resolution spectra.
- Temperature: The experiment is usually conducted at room temperature (298 K).
- ^1H NMR:
 - Pulse sequence: A standard single-pulse experiment (e.g., zg30).
 - Number of scans: 16 to 64 scans are generally sufficient.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the residual CDCl_3 solvent peak for ^{13}C .



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